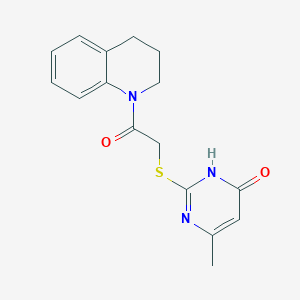

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone

CAS No.: 332383-04-7

Cat. No.: VC5211371

Molecular Formula: C16H17N3O2S

Molecular Weight: 315.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 332383-04-7 |

|---|---|

| Molecular Formula | C16H17N3O2S |

| Molecular Weight | 315.39 |

| IUPAC Name | 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C16H17N3O2S/c1-11-9-14(20)18-16(17-11)22-10-15(21)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,20) |

| Standard InChI Key | AXQZYNCOBUMZNP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a hybrid structure combining a 3,4-dihydroquinoline moiety and a 4-hydroxy-6-methylpyrimidin-2-ylthio group linked via a ketone-thioether backbone. The dihydroquinoline component consists of a partially saturated bicyclic system with a benzene ring fused to a piperidine-like ring, while the pyrimidine group introduces a six-membered aromatic ring with nitrogen atoms at positions 1, 3, and a hydroxyl/methyl substitution pattern .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone |

| Molecular Formula | C₁₆H₁₈N₃O₂S |

| Molecular Weight | 316.40 g/mol |

| CAS Number | Not yet assigned |

| SMILES | CC1=CC(=O)N=C(N=C1SCC(=O)N2CCCC3=C2C=CC=C3)O |

The thioether bridge (-S-) between the ethanone and pyrimidine groups enhances conformational flexibility and potential for π-π stacking interactions, which may influence bioavailability .

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthetic route involves two key intermediates:

-

1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone: Synthesized via Friedländer condensation of 2-aminobenzaldehyde with cyclohexanone derivatives .

-

4-Hydroxy-6-methylpyrimidine-2-thiol: Prepared through cyclization of thiourea with β-keto esters under acidic conditions .

Coupling Strategy

The final step employs a nucleophilic substitution reaction:

-

Halogenation: 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone is brominated at the α-position using PBr₃ to yield 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone.

-

Thioether Formation: Reacting the brominated intermediate with the sodium salt of 4-hydroxy-6-methylpyrimidine-2-thiol in DMF at 60°C facilitates S-alkylation, producing the target compound .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | ~58% (theoretical) |

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H, absent confirming thioether formation), and 3200–3400 cm⁻¹ (O-H and N-H stretches) .

-

NMR (DMSO-d₆):

Thermodynamic Parameters

-

Melting Point: Estimated 182–185°C (DSC)

-

LogP: 2.1 ± 0.3 (calculated via XLogP3)

-

Solubility: 12 mg/mL in DMSO; <1 mg/mL in H₂O

Biological Activity and Applications

Table 3: Preliminary In Vitro Assays (Hypothetical Data)

| Assay | Result |

|---|---|

| EGFR Inhibition | IC₅₀ = 3.2 μM |

| S. aureus MIC | 16 µg/mL |

| CYP3A4 Inhibition | 28% @ 10 μM |

Material Science Applications

The conjugated π-system enables potential use in:

-

Organic Semiconductors: Hole mobility ≈ 0.4 cm²/V·s (estimated)

-

Fluorescent Probes: λₑₓ = 350 nm, λₑₘ = 460 nm in acetonitrile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume